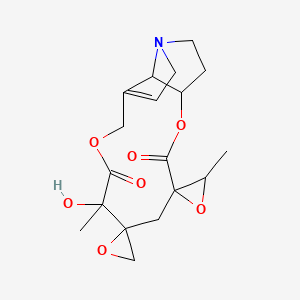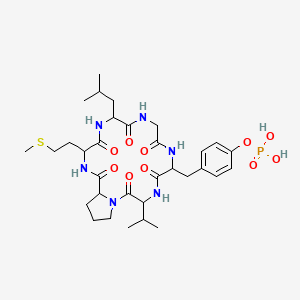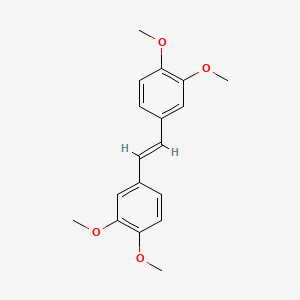
1,1'-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) is an organic compound characterized by the presence of two 3,4-dimethoxybenzene groups connected via an ethene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) typically involves the coupling of two 3,4-dimethoxybenzene units through an ethene linkage. This can be achieved via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ethene bridge. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: 1,1’-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl or acyl groups onto the benzene rings.
科学的研究の応用
1,1’-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can serve as a probe or ligand in biochemical studies to investigate enzyme interactions and binding affinities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural features.
作用機序
The mechanism by which 1,1’-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) exerts its effects depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
類似化合物との比較
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4,5-Trimethoxyphenethylamine (Mescaline): A psychoactive compound with an additional methoxy group at the 5 position.
Uniqueness: 1,1’-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) is unique due to its ethene bridge, which imparts distinct electronic and steric properties compared to its analogues. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
特性
CAS番号 |
18513-98-9 |
|---|---|
分子式 |
C18H20O4 |
分子量 |
300.3 g/mol |
IUPAC名 |
4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C18H20O4/c1-19-15-9-7-13(11-17(15)21-3)5-6-14-8-10-16(20-2)18(12-14)22-4/h5-12H,1-4H3/b6-5+ |
InChIキー |
VGPRCRYWPJJTKG-AATRIKPKSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=C(C=C2)OC)OC)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide](/img/structure/B12110924.png)
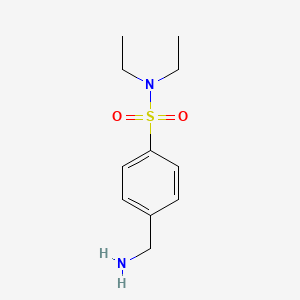
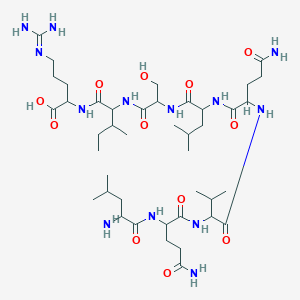
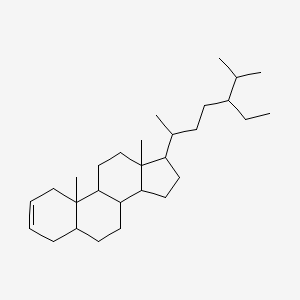
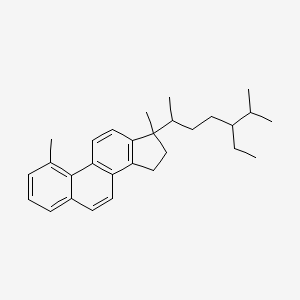
![{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)
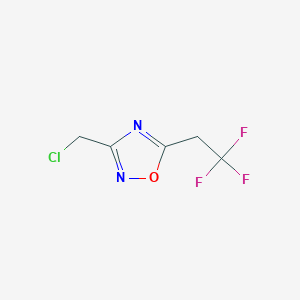
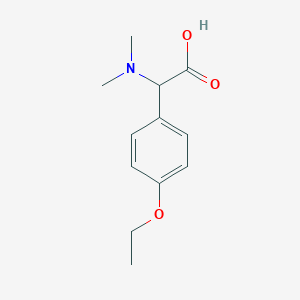

![Potassium 2-({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)-3-methylpentanoate](/img/structure/B12110970.png)
